bk-MDDMA (hydrochloride)

Catalog No.
S951635
CAS No.
109367-07-9
M.F
C12H16ClNO3
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bk-MDDMA (hydrochloride)

CAS Number

109367-07-9

Product Name

bk-MDDMA (hydrochloride)

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H

InChI Key

RTMQTJLQSAOBKY-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl

Synonyms

Dimethylone

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl

bk-MDDMA (hydrochloride) (exempt preparation) is a potential psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. This product is intended for forensic purposes.
bk-MDDMA (hydrochloride) is a potential psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It is structurally related to methylone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.

bk-MDDMA (hydrochloride), formally known as 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one hydrochloride and commonly referred to as dimethylone, is a synthetic cathinone characterized by a tertiary N,N-dimethylamine group [1]. In the procurement landscape, it is primarily sourced as a highly pure (≥98%) analytical reference standard and a targeted pharmacological probe for monoamine transporter assays . Supplied as a stable crystalline hydrochloride salt, bk-MDDMA offers excellent handling properties and reliable solubility profiles, including 10 mg/ml in DMSO and 5 mg/ml in aqueous PBS (pH 7.2) . These baseline properties make it an essential, ready-to-use material for high-throughput GC-MS screening, forensic toxicology, and neurochemical research workflows requiring precise structural benchmarks.

Substituting bk-MDDMA with closely related secondary amine analogs, such as methylone (bk-MDMA), fundamentally compromises experimental integrity and analytical accuracy [1]. While methylone acts as a non-selective monoamine transporter substrate that actively induces vesicular neurotransmitter release, the tertiary amine structure of bk-MDDMA converts it into a pure reuptake inhibitor with minimal releasing activity [1]. Procuring the incorrect analog will confound in vitro synaptosome assays by introducing unwanted neurotransmitter release dynamics. Furthermore, in forensic and toxicological applications, failing to use the exact bk-MDDMA reference standard prevents the accurate chromatographic and mass spectral resolution of N,N-dimethylated cathinones from their N-monomethylated counterparts, leading to critical identification errors.

Transporter Mechanism: Reuptake Inhibition vs. Substrate Release

In vitro synaptosome assays demonstrate that the tertiary amine structure of bk-MDDMA functions as a pure uptake inhibitor at the dopamine transporter (DAT) and serotonin transporter (SERT), producing minimal to no monoamine release [1]. In stark contrast, the secondary amine comparator, methylone, acts as a fully efficacious transporter substrate that actively induces 100% maximal neurotransmitter release [1].

Evidence DimensionTransporter Releasing Activity
Target Compound DataPure uptake inhibitor; minimal/no monoamine release
Comparator Or BaselineMethylone: Fully efficacious transporter substrate (induces release)
Quantified DifferenceComplete mechanistic shift from substrate-induced release to pure reuptake inhibition
ConditionsIn vitro rat brain synaptosome assays

Procuring bk-MDDMA is essential for researchers requiring a pure reuptake inhibitor model without the confounding variables of substrate-induced monoamine release seen in methylone.

Pharmacological Selectivity: DAT vs. SERT Affinity

Structural modifications in synthetic cathinones heavily dictate transporter selectivity. The N,N-dimethyl substitution in bk-MDDMA confers a distinct selectivity profile, maintaining targeted dopamine transporter (DAT) uptake inhibition while significantly reducing relative serotonergic activity [1]. Conversely, methylone serves as a nonselective substrate, binding with high affinity to both DAT and SERT [1].

Evidence DimensionTransporter Selectivity Profile
Target Compound DataSelective for DAT uptake inhibition over SERT
Comparator Or BaselineMethylone: Nonselective for DAT and SERT
Quantified DifferenceEnhanced DAT selectivity driven by tertiary amine substitution
ConditionsRadioligand binding and uptake assays in HEK-293 cells expressing hDAT/hSERT

Selecting bk-MDDMA allows neuropharmacologists to isolate dopaminergic pathways and evaluate the effects of tertiary amine structural constraints on transporter binding affinities.

Formulation Compatibility and Aqueous Solubility

The hydrochloride salt form of bk-MDDMA ensures high solubility and stability for biological and analytical applications. It achieves a solubility of 5 mg/ml in aqueous PBS (pH 7.2) and 10 mg/ml in DMSO. Freebase cathinones, by comparison, are sparingly soluble in water and highly prone to rapid oxidative degradation .

Evidence DimensionAqueous and Organic Solubility
Target Compound Data5 mg/ml in PBS (pH 7.2); 10 mg/ml in DMSO
Comparator Or BaselineFreebase cathinones: Sparingly soluble in water, unstable
Quantified DifferenceGuaranteed aqueous solubility and extended shelf-life stability
ConditionsStandard laboratory temperature and pressure

The standardized hydrochloride salt ensures rapid, reproducible preparation of stable stock solutions for high-throughput biological assays and analytical chromatography.

Analytical Resolution for Forensic Mass Spectrometry

As a certified reference material, bk-MDDMA (hydrochloride) provides a guaranteed purity of ≥98%, yielding a definitive 70eV electron ionization (EI) mass spectral fragmentation pattern . Unverified crude mixtures or non-standardized analogs often contain overlapping m/z peaks from secondary amines, which can cause false positives in GC-MS screening .

Evidence DimensionAnalytical Purity and Spectral Resolution
Target Compound Data≥98% purity with distinct N,N-dimethyl fragmentation
Comparator Or BaselineCrude/unverified analogs: Variable purity, overlapping secondary amine fragments
Quantified DifferenceElimination of chromatographic ambiguity and false positives
ConditionsGC-MS screening at 70eV EI

Exact procurement of the bk-MDDMA standard is legally and scientifically necessary for the definitive calibration of mass spectrometers in forensic toxicology.

Forensic Toxicology and GC-MS/LC-MS Screening

Procured as a definitive analytical reference standard for the calibration of mass spectrometers. It enables the precise legal and forensic identification of tertiary amine cathinones in seized materials and biological samples, preventing misidentification with secondary amine analogs like methylone .

In Vitro Monoamine Transporter Assays

Utilized in synaptosome and HEK-293 cell assays to study pure reuptake inhibition at DAT and SERT. It is the required compound when researchers need to completely avoid the substrate-induced monoamine release characteristic of secondary amine cathinones [1].

Structure-Activity Relationship (SAR) Profiling

Applied in neuropharmacological drug discovery as a critical structural benchmark. It allows researchers to quantitatively evaluate how N,N-dimethylation (tertiary amine formation) shifts the pharmacological profile of phenethylamines from releasing agents to selective reuptake inhibitors [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.0818711 g/mol

Monoisotopic Mass

257.0818711 g/mol

Heavy Atom Count

17

UNII

PEG3NSV0FB

Wikipedia

Dimethylone hydrochloride

Dates

Last modified: 04-14-2024
1.Kikura-Hanajiri, R.,Uchiyama, N., and Goda, Y. Survey of current trends in the abuse of psychotropic substances and plants in Japan. Leg.Med.(Tokyo) 13(3), 109-115 (2011).

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